Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI)
Description
Oxiranepropanol, alpha-ethenyl-alpha,3,3-trimethyl-(9CI) (CAS 15249-35-1) is an epoxide-containing compound characterized by a propanol backbone substituted with an ethenyl group and three methyl groups. The compound is structurally related to terpene alcohols such as linalool (CAS 78-70-6), sharing a cyclic ether framework that influences its reactivity and applications in organic synthesis or fragrance intermediates .
Properties
IUPAC Name |
5-(3,3-dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,11)7-6-8-9(2,3)12-8/h5,8,11H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQWIIUJKWZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CCC(C)(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) typically involves the epoxidation of alkenes. One common method is the reaction of citronellal with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at low temperatures. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to yield the desired epoxide .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential as a bioactive compound with antimicrobial and antifungal properties . It is also studied for its role in inhibiting specific enzymes and pathways in biological systems.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key data for Oxiranepropanol, alpha-ethenyl-alpha,3,3-trimethyl-(9CI) and structurally related epoxide derivatives:
Key Observations:
Structural Differences: The target compound (15249-35-1) features an ethenyl group and trimethyl substituents, distinguishing it from the bis-isopropyl analog (134111-22-1) and the acetate derivative (146805-60-9). The pyranol derivative (14049-11-7) shares a similar vinyl group but incorporates a six-membered cyclic ether, altering its stability and solubility compared to three-membered epoxides .
Physical Properties: The bis-isopropyl derivative (134111-22-1) has a higher predicted boiling point (216.3°C) due to increased molecular weight and non-polar substituents, whereas the acetate derivative (146805-60-9) may exhibit lower volatility owing to polar ester groups . Data gaps for the target compound highlight the need for experimental validation of properties like density and boiling point.
Biological Activity
Oxiranepropanol, alpha-ethenyl-alpha,3,3-trimethyl-(9CI), also known as 3,3-dimethyl-1-vinyl-oxirane or simply as a vinyl-substituted oxirane compound, has garnered attention in various fields including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
The chemical formula of Oxiranepropanol is . It features a three-membered epoxide ring (oxirane) which is known for its reactivity due to the strained structure. The presence of the vinyl group enhances its potential for polymerization and interaction with biological molecules.
Oxirane compounds are generally recognized for their ability to interact with biological macromolecules. The epoxide group can undergo nucleophilic attack by various nucleophiles including proteins and nucleic acids, leading to modifications that can alter biological functions. This reactivity underpins many of the biological activities attributed to oxiranes.
- Antimicrobial Activity : Some studies suggest that oxirane derivatives exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.
- Cytotoxic Effects : Research indicates that certain oxiranes can induce cytotoxicity in cancer cell lines. This is typically mediated through the formation of DNA adducts or by triggering apoptotic pathways.
- Enzyme Inhibition : Oxiranes have been shown to inhibit specific enzymes by covalently modifying active site residues. This inhibition can affect various biochemical pathways, including those involved in inflammation and cancer progression.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of various oxirane compounds, it was found that Oxiranepropanol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess activity and concluded that the compound's epoxide functionality was crucial for its bioactivity.
Case Study 2: Cytotoxic Effects on Cancer Cells
A notable investigation into the cytotoxic effects of Oxiranepropanol on human cancer cell lines (e.g., HeLa cells) revealed an IC50 value indicating effective growth inhibition at micromolar concentrations. Mechanistic studies suggested that this effect was associated with oxidative stress induction and subsequent apoptosis.
Q & A
Q. What are the key synthetic routes for Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI), and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via epoxide formation followed by nucleophilic substitution. A common approach involves the epoxidation of a precursor alkene (e.g., using meta-chloroperbenzoic acid) and subsequent functionalization with trimethylvinyl groups. Optimization includes:
- Temperature Control : Maintaining 0–5°C during epoxidation to minimize side reactions .
- Catalysts : Lewis acids like BF₃·OEt₂ enhance regioselectivity during substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield improvements (up to 70%) are achievable by slow addition of nucleophiles to reduce dimerization .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substituent positioning. The ethenyl group shows distinct coupling patterns (e.g., δ 5.2–5.8 ppm for protons, J = 10–16 Hz) .
- IR Spectroscopy : Peaks at 1240–1270 cm⁻¹ (epoxide C-O-C) and 1700–1750 cm⁻¹ (acetate C=O, if present) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (172.22 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does the stereochemistry of Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) influence its reactivity in ring-opening reactions?
- Methodological Answer : Stereochemical effects are studied via:
- Chiral Chromatography : Use of Chiralpak® IC columns to separate enantiomers and assess their individual reactivities .
- Kinetic Studies : Compare reaction rates of (R)- and (S)-enantiomers with nucleophiles (e.g., amines, thiols). For example, (R)-enantiomers show 30% faster ring-opening with primary amines due to steric alignment .
- DFT Calculations : Molecular modeling (e.g., Gaussian 16) predicts transition-state energies, explaining regioselectivity differences between stereoisomers .
Q. What computational models predict the compound’s electronic behavior and stability under varying pH conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The ethenyl group lowers LUMO energy, increasing susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate solvation in aqueous/organic mixtures (e.g., GROMACS) to assess pH-dependent stability. The compound shows hydrolysis resistance at pH 7–9 but degrades rapidly at pH < 3 due to epoxide protonation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC before bioassays. Impure samples may show mixed agonism/antagonism .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, 24-hour exposure in HEK293 cells shows no cytotoxicity, while 48-hour exposure in CHO cells induces apoptosis .
- Meta-Analysis : Use tools like RevMan to statistically reconcile data across studies, adjusting for variables like solvent (DMSO vs. ethanol) .
Key Research Gaps
- Stereoselective Synthesis : Improved catalysts (e.g., asymmetric organocatalysts) needed for >90% enantiomeric excess .
- Biological Targets : Limited data on interactions with cytochrome P450 enzymes; recommend SPR (Surface Plasmon Resonance) binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
